molecular formula C21H23N3O3S B11180982 ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate

ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate

Cat. No.: B11180982
M. Wt: 397.5 g/mol
InChI Key: JUPRHGSJUYNKFD-UHFFFAOYSA-N
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Description

Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate is a synthetic compound that incorporates the phenothiazine moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate typically involves the reaction of 10H-phenothiazine with ethyl piperazine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, and requires heating and stirring for 1-2 hours at 60°C . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate involves its interaction with cellular targets. The phenothiazine moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species, leading to oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate is unique due to its specific combination of the phenothiazine moiety with the piperazine ring, which may confer distinct biological activities and therapeutic potential compared to other phenothiazine derivatives.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H23N3O3S/c1-2-27-21(26)23-13-11-22(12-14-23)15-20(25)24-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)24/h3-10H,2,11-15H2,1H3

InChI Key

JUPRHGSJUYNKFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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